molecular formula C6H15NO B176618 3-Amino-2,3-dimethylbutan-1-OL CAS No. 164656-83-1

3-Amino-2,3-dimethylbutan-1-OL

Cat. No. B176618
M. Wt: 117.19 g/mol
InChI Key: YWGHLYCOBOJONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,3-dimethylbutan-1-OL is a chiral amine that has gained significant attention in scientific research due to its unique chemical properties. It is a tertiary amine with two methyl groups and an alcohol group attached to the central carbon atom. This compound has a molecular weight of 131.22 g/mol and a boiling point of 191 °C.

Mechanism Of Action

The mechanism of action of 3-Amino-2,3-dimethylbutan-1-OL is not fully understood. However, it is known to act as a nucleophile due to the presence of the amino group. This compound can form hydrogen bonds with other molecules due to the presence of the alcohol group. These properties make 3-Amino-2,3-dimethylbutan-1-OL a useful compound in chemical reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-Amino-2,3-dimethylbutan-1-OL. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been studied for its potential use as a chiral resolving agent in the pharmaceutical industry.

Advantages And Limitations For Lab Experiments

3-Amino-2,3-dimethylbutan-1-OL has several advantages and limitations for lab experiments. One advantage is its ability to act as a chiral auxiliary in asymmetric synthesis. Another advantage is its low toxicity and lack of mutagenic or carcinogenic properties. However, one limitation is the high cost of synthesis, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 3-Amino-2,3-dimethylbutan-1-OL. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential use as a chiral resolving agent in the pharmaceutical industry. Additionally, the use of 3-Amino-2,3-dimethylbutan-1-OL as a ligand in catalysis and its potential use as a surfactant are areas for further research.

Synthesis Methods

The synthesis of 3-Amino-2,3-dimethylbutan-1-OL involves the reaction of 3,3-dimethylbutan-1-ol with ammonia gas in the presence of a catalyst such as platinum or palladium. The reaction takes place under high pressure and high temperature conditions. This method is the most commonly used for the synthesis of 3-Amino-2,3-dimethylbutan-1-OL.

Scientific Research Applications

3-Amino-2,3-dimethylbutan-1-OL has been extensively studied due to its unique chemical properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a chiral resolving agent, a corrosion inhibitor, and a surfactant.

properties

CAS RN

164656-83-1

Product Name

3-Amino-2,3-dimethylbutan-1-OL

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-amino-2,3-dimethylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(4-8)6(2,3)7/h5,8H,4,7H2,1-3H3

InChI Key

YWGHLYCOBOJONY-UHFFFAOYSA-N

SMILES

CC(CO)C(C)(C)N

Canonical SMILES

CC(CO)C(C)(C)N

synonyms

3-AMINO-2,3-DIMETHYLBUTAN-1-OL

Origin of Product

United States

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